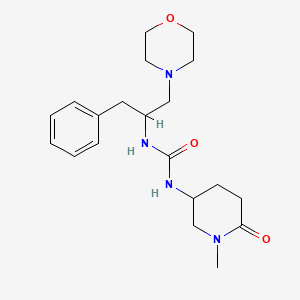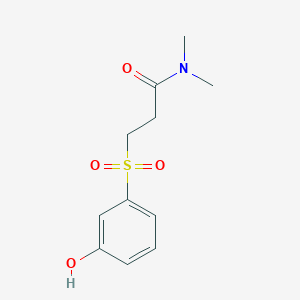![molecular formula C13H18N4O2 B6968339 2,2-dimethyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrazol-4-yl]propanamide](/img/structure/B6968339.png)
2,2-dimethyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrazol-4-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrazol-4-yl]propanamide is a synthetic organic compound characterized by its complex structure, which includes a pyrazole ring, an oxazole ring, and a propanamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrazol-4-yl]propanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Oxazole Ring Synthesis: The oxazole ring is often formed via the cyclization of α-haloketones with nitriles or amides.
Coupling of Pyrazole and Oxazole Rings: The two heterocyclic rings are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Formation of the Propanamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole and oxazole rings.
Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halomethyl linker between the pyrazole and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2,2-dimethyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrazol-4-yl]propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with specific molecular targets.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrazol-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and oxazole rings can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-dimethyl-N-[1-(pyrazol-4-yl)propanamide]: Lacks the oxazole ring, which may reduce its biological activity.
N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrazol-4-yl]acetamide: Has a simpler acetamide group instead of the propanamide group, potentially altering its reactivity and biological properties.
2,2-dimethyl-N-[1-(1,2-oxazol-5-yl)pyrazol-4-yl]propanamide: Lacks the methyl group on the oxazole ring, which could affect its interaction with molecular targets.
Uniqueness
The unique combination of the pyrazole and oxazole rings with the propanamide group in 2,2-dimethyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrazol-4-yl]propanamide provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrazol-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-9-5-11(19-16-9)8-17-7-10(6-14-17)15-12(18)13(2,3)4/h5-7H,8H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCYBUXQWBOMAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C=C(C=N2)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B6968284.png)

![2-Methyl-3-[4-[(1-propan-2-ylimidazol-4-yl)sulfonylamino]phenyl]propanoic acid](/img/structure/B6968286.png)
![6-ethoxy-N-[4-(trifluoromethyl)oxan-4-yl]pyridine-3-sulfonamide](/img/structure/B6968293.png)
![5-methyl-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B6968294.png)
![4,4-difluoro-N-[5-(5-fluoro-2-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylpiperidine-1-carboxamide](/img/structure/B6968307.png)
![4-Methoxy-2-[1-[(2-methylpyridin-3-yl)methylamino]ethyl]phenol](/img/structure/B6968308.png)
![1-Benzyl-3-[[methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]methyl]pyrrolidin-3-ol](/img/structure/B6968310.png)
![3-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]benzenesulfonamide](/img/structure/B6968311.png)
![4-[(4-methyl-1,3-thiazol-5-yl)methyl]-3,5-dihydro-2H-1lambda6,4-benzothiazepine 1,1-dioxide](/img/structure/B6968316.png)
![[3-Ethoxy-2,2-dimethyl-1-(1,2-oxazol-3-ylmethylamino)cyclobutyl]methanol](/img/structure/B6968320.png)
![5-[[2-[5-(Methoxymethyl)furan-2-yl]pyrrolidin-1-yl]methyl]-3-methyl-1,2-oxazole](/img/structure/B6968328.png)
![N-[1-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6968342.png)
